molecular formula C6H10Cl2O B6164390 1,6-dichlorohexan-2-one CAS No. 62343-98-0

1,6-dichlorohexan-2-one

Cat. No.: B6164390
CAS No.: 62343-98-0
M. Wt: 169
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Description

1,6-Dichlorohexan-2-one ( 62343-98-0) is a chemical compound offered for research and development purposes . It is supplied with a high level of purity, typically at 99% industrial grade . This organochlorine compound serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research . Researchers can source this product from verified suppliers, with standard packaging options such as 25kg cardboard drums . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions. For specific handling and storage instructions, please request the Safety Data Sheet (SDS) from the supplier.

Properties

CAS No.

62343-98-0

Molecular Formula

C6H10Cl2O

Molecular Weight

169

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Dichloro-2-hexanone: Structure, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-dichloro-2-hexanone, a bifunctional organic molecule with significant potential in synthetic chemistry. As a Senior Application Scientist, the following sections are designed to deliver not only the fundamental chemical and physical properties of this compound but also to provide insights into its reactivity and potential applications, grounded in the established principles of organic chemistry.

Chemical Identity and Molecular Structure

1,6-Dichloro-2-hexanone is a halogenated ketone. The presence of two reactive centers—a ketone carbonyl group and two chloro-substituents at the 1 and 6 positions—makes it a versatile building block in organic synthesis.

The fundamental properties of 1,6-dichloro-2-hexanone are summarized in the table below.

PropertyValueSource
IUPAC Name 1,6-dichlorohexan-2-one[1]
Molecular Formula C6H10Cl2O[1]
Molecular Weight 169.05 g/mol [1]
CAS Number 62343-98-0[1]
Canonical SMILES C(CCCl)CC(=O)CCl[1]

The structural formula of 1,6-dichloro-2-hexanone is depicted below:

Caption: 2D structure of 1,6-dichloro-2-hexanone.

Synthesis of Halogenated Ketones

A patented process also describes the preparation of 6-chloro-2-hexanone from the oxidation of methylcyclopentane, followed by reaction with an alkali metal hypochlorite and subsequent heating.[3]

The synthesis of α-halo ketones, a structural feature of 1,6-dichloro-2-hexanone, is typically achieved through the halogenation of a ketone under acidic conditions.[3] The reaction proceeds through an enol intermediate which acts as a nucleophile to attack the halogen.

Chemical Reactivity and Synthetic Potential

The reactivity of 1,6-dichloro-2-hexanone is dictated by its two distinct functional groups: the carbonyl group of the ketone and the two carbon-chlorine bonds. The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon (C1), making it highly susceptible to nucleophilic substitution.

Key Reactive Sites:

G cluster_0 1,6-dichloro-2-hexanone C1 C1 (α-carbon) Electrophilic site for SN2 reactions C2 C2 (Carbonyl carbon) Electrophilic site for nucleophilic addition C6 C6 (ω-carbon) Electrophilic site for substitution alpha_H α'-Hydrogens Acidic protons, potential for enolate formation

Caption: Key reactive sites in 1,6-dichloro-2-hexanone.

  • α-Haloketone Moiety (C1-C2): The chlorine atom at the C1 position is particularly labile and readily participates in SN2 reactions with a wide range of nucleophiles. This reactivity is significantly greater than that of a typical alkyl chloride due to the inductive effect of the adjacent carbonyl group.

  • ω-Chloroalkyl Chain (C6): The chlorine atom at the C6 position behaves more like a primary alkyl halide, also allowing for nucleophilic substitution, albeit potentially requiring more forcing conditions compared to the α-chloro position.

  • Carbonyl Group (C2): The carbonyl carbon is an electrophilic center that can undergo nucleophilic addition reactions.

  • α'-Hydrogens (C3): The hydrogens on the carbon adjacent to the carbonyl group (C3) are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

This bifunctionality allows for sequential and selective reactions, making 1,6-dichloro-2-hexanone a potentially valuable precursor for the synthesis of a variety of cyclic and heterocyclic compounds. For instance, reaction with a dinucleophile could lead to the formation of a six-membered ring.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for 1,6-dichloro-2-hexanone are not extensively documented, the closely related 6-chloro-2-hexanone is a known intermediate in the synthesis of pentoxifylline, a vasodilator drug.[3][4] This suggests that 1,6-dichloro-2-hexanone could serve as a valuable starting material or intermediate for the synthesis of novel pharmaceutical analogues and other complex target molecules.

The general class of α-halo ketones are well-established precursors to a variety of heterocycles, such as thiazoles and pyrroles. The dual reactivity of 1,6-dichloro-2-hexanone opens up possibilities for constructing more complex polycyclic systems.

Predicted Spectroscopic Properties

Direct experimental spectroscopic data for 1,6-dichloro-2-hexanone is not available in the searched databases. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

13C NMR:

Carbon PositionExpected Chemical Shift (ppm)Rationale
C1 (CH2Cl)45-55α-carbon to a carbonyl and attached to chlorine.
C2 (C=O)200-210Ketone carbonyl carbon.
C3 (CH2)35-45Methylene group α' to the carbonyl.
C4 (CH2)20-30Methylene group β to the carbonyl.
C5 (CH2)25-35Methylene group γ to the carbonyl.
C6 (CH2Cl)40-50Methylene group attached to chlorine.

1H NMR:

Proton PositionExpected Chemical Shift (ppm)MultiplicityIntegration
H1 (CH 2Cl)4.0-4.5s2H
H3 (CH 2)2.5-2.8t2H
H4, H5 (CH 2-CH 2)1.6-2.2m4H
H6 (CH 2Cl)3.5-3.8t2H

Infrared (IR) Spectroscopy:

Functional GroupExpected Wavenumber (cm-1)Intensity
C=O (ketone)1715-1730Strong, sharp
C-Cl600-800Medium to strong
C-H (sp3)2850-3000Medium to strong

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 168 (for 35Cl isotopes) and a characteristic M+2 peak at m/z 170 and M+4 peak at m/z 172 due to the presence of two chlorine atoms. Common fragmentation patterns would likely involve the loss of Cl, CH2Cl, and cleavage alpha to the carbonyl group.

Safety and Handling

1,6-Dichloro-2-hexanone is classified as a hazardous substance. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,6-Dichloro-2-hexanone is a synthetically versatile molecule due to its bifunctional nature. While specific applications and detailed reaction protocols for this particular compound are not widely reported, its structural features suggest significant potential as a building block in the synthesis of complex organic molecules, including novel pharmaceuticals and materials. The principles of α-halo ketone and alkyl halide reactivity provide a strong foundation for exploring its synthetic utility. Researchers are advised to proceed with appropriate safety precautions when handling this compound.

References

  • PubChem. 1,6-Dichlorohexan-2-one. Available from: [Link]

  • Google Patents. US5498802A - Process for preparing omega-halo-ketones.
  • PubChem. 1,1-Dichloro-2-hexanone. Available from: [Link]

  • Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Scribd. 6 Chloro 2 Hexanone. Available from: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1,6-Dichlorohexan-2-one

[1][2][3][4][5]

Executive Summary

This guide details the solubility behavior of 1,6-dichlorohexan-2-one (CAS: 62343-98-0), a bifunctional intermediate containing both an

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Unlike simple aliphatic halides, the solubility of this molecule is governed by a "push-pull" dynamic between its lipophilic hexyl chain and the polar, electrophilic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

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Critical Safety Advisory: 1,6-dichlorohexan-2-one is an

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Molecular Architecture & Solubility Prediction[2][5][8]

To understand the solubility, we must analyze the competing domains within the molecule:

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  • The Lipophilic Domain (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Linker + Terminal Cl):  The chlorobutyl tail drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Hexanes, DCM).[4]
    
  • The Polar/Electrophilic Domain (

    
    -Chloro Ketone):  The 
    
    
    moiety creates a significant dipole moment, enhancing solubility in polar aprotic solvents (THF, Acetone) but rendering the molecule susceptible to nucleophilic attack in protic solvents.[1][2][3][4]
Hansen Solubility Parameter (HSP) Analysis (Estimated)

Based on group contribution methods for

  • 
     (Dispersion):  High (due to Cl atoms).[2][3][4][5]
    
  • 
     (Polarity):  Moderate-High (Carbonyl dipole).[1][2][3][4][5]
    
  • 
     (Hydrogen Bonding):  Low (No donor groups).[2][3][4][5]
    

Implication: The molecule prefers solvents with matching Dipole and Dispersion forces but requires no H-bond acceptors.[1][2][3][4][5]

Empirical Solubility Matrix

The following classifications are derived from standard synthesis workups (e.g., Friedel-Crafts or Diazomethane extensions) and structural analogs.

Table 1: Solvent Compatibility Guide[1][2][3][4][5]
Solvent ClassRepresentative SolventsSolubility PredictionOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent Primary Choice. "Like dissolves like."[1][2][3][4][5] High density helps in phase separation from water.[2][3][4][5]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent Good for reactions.[2][4][5][6] Acetone is suitable for solubilization but difficult to separate if boiling points are close.[2][3][4][5]
Ethers Diethyl Ether, MTBE, 1,4-DioxaneGood Standard extraction solvent.[1][2][4][6] Reference synthesis uses ether for isolation [1].[2][3][4][5]
Aromatic Hydrocarbons Toluene, XyleneModerate to Good Good for high-temperature reactions.[1][2][3][4][5] May require heating for high concentrations.[2][3][4][5]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneLow to Moderate Likely miscible but may phase separate at low temperatures or high concentrations due to the polar ketone group.[4][6]
Protic Solvents Methanol, Ethanol, IsopropanolSoluble (RISK) CAUTION: Soluble, but risk of hemiacetal formation or nucleophilic substitution of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Cl over time.[2]
Water WaterInsoluble Immiscible.[1][2][3][4][5] Sinks in water (Density > 1.0 g/mL).

Mechanism of Solvation & Reactivity Risks[1]

The choice of solvent is not merely about thermodynamics; it is about kinetic stability .[2][3][4][5] The

12345

Gcluster_0Solvent Interaction TypesSolvent_NonPolarNon-Polar(Hexane/Toluene)Molecule1,6-dichlorohexan-2-oneSolvent_NonPolar->MoleculeVan der WaalsSolvent_PolarAproticPolar Aprotic(DCM/THF)Solvent_PolarAprotic->MoleculeDipole-DipoleSolvent_NucleophilicNucleophilic(MeOH/Amines)Solvent_Nucleophilic->MoleculeAttack on C-Cl or C=OResult_StableStable Solution(Ideal for Storage)Molecule->Result_StableIn DCM/EtherResult_ReactionSide Reaction(Substitution/Hemiacetal)Molecule->Result_ReactionIn Alcohols/AminesResult_PhaseSepPhase Separation(Extraction)Molecule->Result_PhaseSepIn Water

Figure 1: Solvation mechanisms and associated chemical risks.[1][2][3][4][5] Polar aprotic solvents offer the best balance of solubility and stability.[6]

Experimental Protocol: Determination of Solubility Limits

Since specific saturation data is rarely published for intermediates, use this self-validating protocol to determine the precise solubility limit for your specific batch/temperature.[1][3][4]

Method: The Visual Polythermal Method (VPM)[2][6]

Objective: Determine the saturation point in a target solvent (e.g., Toluene) for process optimization.

Reagents:

  • 1,6-dichlorohexan-2-one (Test Article)[1][2][3][4][5]

  • Target Solvent (Anhydrous)[1][2][3][4][5]

Workflow:

  • Preparation: Weigh 1.0 g of 1,6-dichlorohexan-2-one into a borosilicate glass vial with a magnetic stir bar.

  • Incremental Addition: Add the solvent in 100

    
    L aliquots using a micropipette.
    
  • Equilibration: After each addition, stir vigorously for 2 minutes at the target temperature (e.g., 25°C).

  • Observation:

    • Cloudy/Droplets: Undissolved.

    • Clear: Dissolved.

  • Calculation:

    
    
    Where 
    
    
    is solubility in g/L.[2][3][4][5]

Validation Check: If the solution is clear, cool it by 10°C. If precipitation or oiling out occurs, you are near the saturation limit.[6] If it remains clear, the solubility is significantly higher than tested.[4][6]

Application Context: Synthesis & Extraction[2][4][5]

Synthesis Workup (Extraction)

According to standard protocols for this molecule (e.g., from 5-chlorovaleryl chloride) [1], the compound is isolated using Diethyl Ether or DCM .[1][2][4][6]

  • Protocol: Quench reaction mixture with water

    
     Extract aqueous phase with Ether (
    
    
    )
    
    
    Wash organic layer with Brine
    
    
    Dry over
    
    
    .
  • Why? The molecule is denser than water and hydrophobic.[2][3][4][5] It will partition >95% into the organic layer.[3][4][5]

Nucleophilic Substitution Reactions

If using this molecule to synthesize heterocycles (e.g., thiazoles):

  • Recommended Solvent: Ethanol or DMF.[2][3][4][5]

  • Note: While Ethanol is listed as "Risky" for storage, it is excellent for immediate reaction with thioureas where the solvent facilitates the transition state.[6]

References

  • PrepChem. "Synthesis of 1,6-dichloro-2-hexanone."[1][2][3][4][5] PrepChem.com.[2][3][4][5] Accessed October 2023.[2][3][4][5] Link

  • PubChem. "1,6-Dichlorohexan-2-one (Compound)."[1][2][3][4][5] National Center for Biotechnology Information.[2][3][4][5] PubChem Compound Summary for CID 12806018. Link

  • Eicher, T., & Hauptmann, S. (2003).[2][3][4][6] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][4][5] (General reference for

    
    -haloketone reactivity).
    
Disclaimer

This guide is for research purposes only. 1,6-dichlorohexan-2-one is a hazardous chemical.[1][2][3][4][5] Consult the Safety Data Sheet (SDS) before handling.

An In-Depth Technical Guide to 1,6-Dichlorohexan-2-one: A Versatile Reagent for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,6-dichlorohexan-2-one, a key building block in synthetic organic chemistry, with a particular focus on its application in the construction of piperidine scaffolds—a prevalent motif in modern pharmaceuticals. We will delve into the reagent's properties, availability, and the chemical logic behind its use, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of 1,6-Dichlorohexan-2-one in Heterocyclic Chemistry

1,6-Dichlorohexan-2-one (CAS No. 62343-98-0) is a bifunctional electrophile of significant interest to medicinal chemists and process developers.[1] Its linear six-carbon chain is strategically functionalized with two chlorine atoms and a ketone, predisposing it to a range of cyclization reactions. The presence of two electrophilic centers at the 1- and 6-positions, coupled with the carbonyl group at the 2-position, makes it an ideal precursor for the synthesis of substituted piperidines and related heterocyclic systems. These nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core structure of numerous approved drugs and clinical candidates.

The piperidine moiety is a privileged scaffold in drug design due to its ability to confer favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and oral bioavailability. The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of a molecule's biological activity and selectivity. Reagents like 1,6-dichlorohexan-2-one provide a convergent and efficient route to these valuable structures.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 62343-98-0[1]
Molecular Formula C6H10Cl2O[1]
Molecular Weight 169.05 g/mol [1]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Density Not specified

Safety and Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,6-dichlorohexan-2-one is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Pictograms:

GHS05: Corrosion GHS07: Exclamation mark

Signal Word: Danger[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this reagent.

Sourcing and Procurement of 1,6-Dichlorohexan-2-one

The availability and pricing of 1,6-dichlorohexan-2-one can vary. Due to its specific nature, it is less common than its structural isomer, 1,6-dichlorohexane. Researchers should exercise diligence in ensuring they are purchasing the correct compound by verifying the CAS number (62343-98-0).

Note on Pricing and Availability:

Potential Suppliers to Contact for Quotations:

While direct product listings are scarce, the following types of suppliers are recommended for inquiries:

  • Specialty and Custom Synthesis Companies: Organizations that specialize in the synthesis of non-standard building blocks and intermediates for the pharmaceutical and biotechnology industries.

  • Research Chemical Marketplaces: Online platforms that aggregate products from numerous smaller chemical producers.

When requesting a quote, it is advisable to provide the CAS number, required quantity, and desired purity to ensure an accurate response.

Core Application: Synthesis of Substituted Piperidines

The primary utility of 1,6-dichlorohexan-2-one in drug discovery lies in its role as a precursor for the synthesis of substituted piperidines. The reaction proceeds via a tandem double nucleophilic substitution and intramolecular cyclization with a primary amine.

Mechanistic Rationale: The Logic of the Reaction

The reaction of 1,6-dichlorohexan-2-one with a primary amine (R-NH₂) is a powerful method for constructing the piperidine ring. The causality behind this transformation can be understood through the following mechanistic steps:

  • Initial Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks one of the two electrophilic carbon atoms bearing a chlorine atom. Given the similar steric environment of the C1 and C6 positions, this initial attack can occur at either end. This Sₙ2 reaction displaces the first chloride ion, forming a secondary amine intermediate.

  • Intramolecular Cyclization: The newly formed secondary amine then acts as an internal nucleophile. It attacks the remaining carbon-chlorine bond at the other end of the carbon chain. This intramolecular Sₙ2 reaction results in the formation of the six-membered piperidine ring, displacing the second chloride ion.

  • Formation of the Piperidinium Salt: The cyclization event results in a quaternary ammonium salt, a piperidinium salt.

  • Deprotonation: A base, either an excess of the starting primary amine or an added scavenger base, deprotonates the nitrogen to yield the final, neutral N-substituted piperidine product.

The presence of the ketone at the 2-position of the starting material results in a 3-acetyl-substituted piperidine (or a related structure depending on the exact cyclization pathway), adding a further point of functionality for subsequent chemical modifications.

Diagram of the Proposed Reaction Pathway:

reaction_pathway reagent 1,6-Dichlorohexan-2-one (C₆H₁₀Cl₂O) intermediate1 Intermediate 1 (N-Substituted Amino-chloro-ketone) reagent->intermediate1 Sₙ2 Attack amine Primary Amine (R-NH₂) amine->intermediate1 intermediate2 Piperidinium Salt intermediate1->intermediate2 Intramolecular Sₙ2 Cyclization product N-Substituted 3-Acetylpiperidine intermediate2->product Deprotonation base Base base->product caption Proposed reaction pathway for the synthesis of N-substituted piperidines.

Caption: Proposed reaction pathway for piperidine synthesis.

Experimental Protocol: A Representative Synthesis

While a specific, published protocol for the synthesis of a piperidine derivative directly from 1,6-dichlorohexan-2-one is not readily found in the searched literature, a general procedure can be adapted from similar syntheses of N-substituted piperidines from dihaloalkanes. The following is a representative, self-validating protocol that a researcher could use as a starting point for optimization.

Objective: To synthesize an N-substituted 3-acetylpiperidine derivative.

Materials:

  • 1,6-Dichlorohexan-2-one (1.0 eq)

  • Primary amine (e.g., benzylamine, 2.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Dichloromethane (DCM) for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,6-dichlorohexan-2-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension. Add the primary amine (2.2 eq) to the reaction mixture. The excess amine serves both as a reactant and as a scavenger for the HCl generated.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the solid potassium carbonate and salts, and wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired N-substituted piperidine.

Self-Validation System:

  • TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot (for the product) on the TLC plate will indicate reaction progress. LC-MS can confirm the mass of the desired product.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the purified product should be consistent with the structure of the N-substituted 3-acetylpiperidine. Key signals to look for include the characteristic peaks for the piperidine ring protons, the N-substituent, and the acetyl group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the product.

Conclusion and Future Outlook

1,6-Dichlorohexan-2-one is a valuable, albeit specialized, reagent for the synthesis of substituted piperidines. Its bifunctional nature allows for a convergent and efficient construction of this important heterocyclic scaffold. While sourcing this reagent may require direct inquiry with custom synthesis providers, its potential to accelerate the synthesis of novel drug candidates makes it a tool worth considering for medicinal and synthetic chemists. The provided mechanistic insights and a robust, adaptable experimental protocol offer a solid foundation for researchers to explore the utility of this reagent in their own drug discovery programs. Further research into the substrate scope and optimization of reaction conditions will undoubtedly expand the applications of this versatile building block.

References

  • PubChem. 1,6-Dichlorohexan-2-one. National Center for Biotechnology Information. [Link][1]

Sources

Methodological & Application

Application Note: Strategic Use of 1,6-Dichlorohexan-2-one in Nucleophilic Reactions for Synthesis of Heterocycles and Functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,6-Dichlorohexan-2-one is a versatile bifunctional electrophile possessing three distinct sites susceptible to nucleophilic attack. The presence of a highly reactive α-chloroketone moiety alongside a primary alkyl chloride offers a powerful platform for complex molecule synthesis. This guide provides a detailed exploration of the reactivity of 1,6-dichlorohexan-2-one with various nucleophiles. We will dissect the principles of chemoselectivity, outline protocols for key transformations such as intermolecular substitutions and intramolecular cyclizations, and discuss competing pathways like the Favorskii rearrangement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the efficient construction of novel linear chains and heterocyclic systems, particularly substituted piperidinones and related scaffolds relevant to medicinal chemistry.

Principles of Reactivity: A Trifecta of Electrophilic Sites

The synthetic utility of 1,6-dichlorohexan-2-one stems from its three primary electrophilic centers. The outcome of a reaction is dictated by the nature of the nucleophile, the reaction conditions, and the inherent reactivity of these sites.

  • Position 1 (α-carbon): This carbon is part of an α-haloketone system. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of this position, making it highly susceptible to SN2 attack.[1][2] This site is generally the most reactive towards nucleophilic substitution.

  • Position 6 (ω-carbon): This is a standard primary alkyl chloride. It readily participates in SN2 reactions but is generally less reactive than the α-carbon at position 1.[1]

  • Position 2 (Carbonyl Carbon): The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, particularly organometallics or hydrides, via nucleophilic addition.[3][4]

The interplay between these sites allows for a range of synthetic strategies, from simple double displacements to complex, single-pot cyclizations.

G cluster_0 1,6-Dichlorohexan-2-one cluster_1 Electrophilic Sites mol mol C1 Position 1 (α-Carbon) Highly activated for SN2 C6 Position 6 (ω-Carbon) Standard primary halide for SN2 C6->mol C2 Position 2 (Carbonyl) Susceptible to nucleophilic addition C2->mol

Caption: Key electrophilic sites in 1,6-dichlorohexan-2-one.

Chemoselectivity: Directing the Reaction

Controlling which site reacts is paramount. Key factors include:

  • Nucleophile Hardness (HSAB Theory): Hard nucleophiles (e.g., R-O⁻, R₂N⁻) may show some propensity to attack the hard carbonyl carbon, while softer nucleophiles (e.g., R-S⁻, I⁻) will preferentially attack the softer carbon centers (C1 and C6).[5]

  • Steric Hindrance: The α-position (C1) is sterically more accessible than the carbonyl carbon (C2), favoring substitution over addition for many nucleophiles.

  • Temperature: Lower temperatures often allow for selective monosubstitution at the more reactive C1 position, as the activation energy for reaction at C6 will not be overcome.

Competing Pathways: The Favorskii Rearrangement

When using strong, non-nucleophilic bases (e.g., alkoxides), a significant side reaction, the Favorskii rearrangement, can occur.[6][7][8] This pathway involves the formation of an enolate, which cyclizes to a cyclopropanone intermediate that is subsequently opened by the base.[9][10] This typically results in a rearranged carboxylic acid derivative, not a simple substitution product. The choice of a soft, non-basic nucleophile or a hindered, non-nucleophilic base for other purposes is crucial to avoid this pathway if substitution is the desired outcome.

G cluster_paths Reaction Pathways start 1,6-dichlorohexan-2-one + Nucleophile/Base cond_sn2 Soft, non-basic Nu⁻ (e.g., RS⁻, CN⁻) start->cond_sn2 favors cond_cyc Bifunctional Nu⁻ (e.g., R-NH₂) start->cond_cyc favors cond_fav Strong, hindered base (e.g., t-BuO⁻) start->cond_fav favors node_sn2 Intermolecular SN2 (Substitution) node_cyc Intramolecular Cyclization (Heterocycle Formation) node_fav Favorskii Rearrangement (Rearranged Acid/Ester) cond_sn2->node_sn2 cond_cyc->node_cyc cond_fav->node_fav

Caption: Influence of reagent choice on reaction pathway.

Experimental Protocols

Safety Note: 1,6-Dichlorohexan-2-one is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[11] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Intramolecular Cyclization with a Primary Amine to Synthesize a Piperidinone Derivative

This protocol details the synthesis of 1-benzyl-5-chloromethyl-5-methylpiperidin-2-one, a valuable heterocyclic scaffold, via a tandem nucleophilic substitution/cyclization cascade. The primary amine first attacks the more reactive α-position (C1), followed by an intramolecular SN2 reaction at C6.

Materials:

  • 1,6-Dichlorohexan-2-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile (approx. 0.1 M relative to the substrate).

  • Add 1,6-dichlorohexan-2-one (1.0 eq) and benzylamine (1.1 eq).

  • Add anhydrous potassium carbonate (2.5 eq) to the stirred solution. The base scavenges the HCl formed during the reaction.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Perform a liquid-liquid extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure piperidinone derivative.

Reactant ClassNucleophile ExampleConditionsExpected Product TypeTypical Yield
Primary Amine BenzylamineK₂CO₃, CH₃CN, 70°CSubstituted Piperidinone60-80%
Thiol Sodium ThiophenolateNaH, THF, RT1,6-bis(phenylthio)hexan-2-one85-95%
Azide Sodium AzideDMF, 50°C1,6-Diazidohexan-2-one>90%
Cyanide Potassium CyanideDMSO, 60°C1,6-Dicyanohexan-2-one70-85%
Protocol 2: Intermolecular Double Substitution with a Thiol Nucleophile

This protocol describes the synthesis of 1,6-bis(phenylthio)hexan-2-one, demonstrating the reaction of both chloro-substituents with a soft nucleophile.

Materials:

  • 1,6-Dichlorohexan-2-one (1.0 eq)

  • Thiophenol (2.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (approx. 0.2 M).

  • Carefully add sodium hydride (2.2 eq) to the THF. Cool the suspension to 0 °C in an ice bath.

  • Add thiophenol (2.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

  • Add a solution of 1,6-dichlorohexan-2-one (1.0 eq) in a small amount of anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure dithioether.

General Experimental Workflow & Data Analysis

A typical experimental workflow for reactions involving 1,6-dichlorohexan-2-one is outlined below. Successful product formation should be confirmed using a combination of spectroscopic methods.

Sources

Application Note: High-Fidelity Synthesis of Functionalized Thiazoles from 1,6-Dichlorohexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the synthetic pathway for converting 1,6-dichlorohexan-2-one into 4-(4-chlorobutyl)thiazoles . This transformation utilizes the classical Hantzsch Thiazole Synthesis but addresses specific challenges associated with bifunctional alkyl-halide precursors.

The resulting 4-(4-chlorobutyl)thiazole scaffold is a high-value intermediate in medicinal chemistry. Unlike simple thiazoles, the pendant


-chlorobutyl chain serves as a versatile electrophilic handle, enabling further derivatization (e.g., 

displacement with amines or thiols) without disrupting the aromatic thiazole core. This makes it an ideal "linker" motif for PROTACs, fragment-based drug discovery (FBDD), and vitamin

analogues.

Mechanistic Rationale

The reaction proceeds via the condensation of 1,6-dichlorohexan-2-one with a thioamide or thiourea. The regioselectivity is driven by the enhanced electrophilicity of the


-carbon (C1) adjacent to the carbonyl, compared to the terminal 

-carbon (C6).
Reaction Pathway[1][2][3][4][5][6][7][8]
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon (C1), displacing the chloride.
    
  • Cyclization: The nitrogen atom attacks the carbonyl carbon (C2), forming a hydroxythiazoline intermediate.

  • Dehydration: Spontaneous loss of water aromatizes the ring to form the thiazole.

HantzschMechanism Reactants 1,6-Dichlorohexan-2-one + Thioamide Inter1 S-Alkylation (Thioimidate) Reactants->Inter1 S-attack at C1 (-HCl) Inter2 Hydroxythiazoline Intermediate Inter1->Inter2 N-attack at C2 (Cyclization) Product 4-(4-chlorobutyl)thiazole (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Hantzsch condensation focusing on regioselective cyclization.

Critical Safety & Handling

Warning: Lachrymator Hazard


-Haloketones like 1,6-dichlorohexan-2-one are potent lachrymators (tear agents) and skin irritants.
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Neutralization: Keep a beaker of 10% aqueous sodium bisulfite or ammonia nearby to neutralize spills.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
1,6-Dichlorohexan-2-one 1.0SubstrateThe

-chloroketone precursor.[3][4]
Thiourea (or Thioacetamide)1.1 - 1.2NucleophileUse Thiourea for 2-aminothiazoles; Thioacetamide for 2-methylthiazoles.
Ethanol (Absolute) SolventMediumMethanol or DMF can be used, but EtOH is preferred for green chemistry profiles.
Sodium Bicarbonate (

)
ExcessBaseUsed in workup to neutralize the thiazolium hydrochloride salt.
Step-by-Step Methodology
Step 1: Reaction Setup[5][6]
  • Dissolve 1,6-dichlorohexan-2-one (10 mmol, 1.69 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add Thiourea (11 mmol, 0.84 g) in a single portion.

    • Note: If using thioacetamide, the reaction may require slightly longer reflux times.

  • Fit the flask with a reflux condenser.[7]

Step 2: Condensation (Reflux)[7]
  • Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Maintain reflux for 2 to 4 hours .

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (

    
    -chloroketone) should disappear, and a more polar spot (thiazole hydrobromide/chloride salt) will appear at the baseline.
    
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentration: Remove approximately 75% of the ethanol under reduced pressure (Rotavap).

  • Basification (Critical): The product exists as a hydrochloride salt.[2] To isolate the free base:

    • Add water (20 mL) to the residue.

    • Slowly add saturated aqueous

      
       or 
      
      
      
      until pH ~9-10.
    • Observation: A precipitate or oil will separate as the free base forms.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organics, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Evaporation: Concentrate in vacuo to yield the crude 4-(4-chlorobutyl)thiazole.

Purification[12]
  • Crystallization: If the product is solid (common for 2-aminothiazoles), recrystallize from Ethanol/Water (1:1).

  • Chromatography: If an oil (common for 2-alkylthiazoles), purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation & Quality Control

Confirm the structure using NMR. The integrity of the terminal chloride chain is paramount.

SignalChemical Shift (

, ppm)
MultiplicityAssignment
Thiazole C5-H 6.20 - 6.50SingletCharacteristic aromatic proton of the thiazole ring.
Terminal

3.50 - 3.60TripletConfirms the distal chloride is intact.

-Methylene
2.60 - 2.80Triplet

attached to the thiazole ring (position 4).
2-Substituent Variable-

(broad singlet ~5-7 ppm) or

(singlet ~2.7 ppm).

Troubleshooting Guide

Troubleshooting Start Issue: Low Yield or Impure Product CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes Reaction Complete SM_No No CheckSM->SM_No Incomplete Rxn Basify Did you basify to pH > 9? SM_Yes->Basify RefluxTime Increase Reflux Time or add catalytic NaI SM_No->RefluxTime Polymer Check for Polymerization (Dark tars?) Dilution Run more dilute (0.1M) to prevent intermolecular alkylation of terminal Cl. Polymer->Dilution Tars Present Basify->Polymer Yes SaltTrap Product is likely trapped as HCl salt in aqueous layer. Re-extract at higher pH. Basify->SaltTrap No

Figure 2: Decision tree for optimizing yield and purity.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism).
  • Organic Chemistry Portal. "Thiazole Synthesis." (Accessed 2023).

  • BenchChem. "2-Amino-4-(2,4,5-trichlorophenyl)thiazole Synthesis Protocol." (Analogous protocol for substituted thiazoles).

Sources

Application Note: Selective Alkylation & Heterocycle Synthesis using 1,6-Dichlorohexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

1,6-Dichlorohexan-2-one is a high-value bifunctional electrophile characterized by two distinct reactive sites: a kinetically superior


-chloroketone (C1) and a thermodynamically stable terminal alkyl chloride (C6). This "reactivity gradient" allows researchers to perform sequential, regioselective alkylations—a critical strategy in the synthesis of Fragment-Based Drug Discovery (FBDD) libraries and PROTAC linkers.

This guide details the protocols for exploiting this duality: first, utilizing the C1 site for rapid heterocycle formation (specifically thiazoles via Hantzsch synthesis), followed by the activation of the C6 site for bioconjugation or secondary amine coupling.

Chemical Profile & Safety (E-E-A-T)

Structural Reactivity Analysis

The molecule operates on a kinetic vs. thermodynamic axis:

  • Site A (C1 -

    
    -Chloro):  Highly reactive due to carbonyl activation (
    
    
    
    orbital overlap with
    
    
    ). Susceptible to
    
    
    attack by soft nucleophiles (sulfur) or Favorskii rearrangement under strong basic conditions.
  • Site B (C6 -

    
    -Chloro):  Standard primary alkyl chloride. Requires elevated temperatures or iodide catalysis (Finkelstein conditions) for substitution.
    
Critical Safety Data
  • Lachrymator Warning: Like most

    
    -haloketones, this reagent is a potent lachrymator. All procedures must  be performed in a functioning fume hood.
    
  • Vesicant: Direct skin contact can cause blistering. Double-gloving (Nitrile/Neoprene) is mandatory.

Visualization: Reactivity Logic

ReactivityProfile Reagent 1,6-Dichlorohexan-2-one Site1 C1: Alpha-Chloro (Kinetic Site) Reagent->Site1 Fast Reaction (RT - 50°C) Site2 C6: Terminal-Chloro (Thermodynamic Site) Reagent->Site2 Slow Reaction (>80°C or NaI cat.) Product1 Thiazole Core (Heterocycle Formation) Site1->Product1 + Thioamide (Hantzsch) Product2 Linker Attachment (Amine/Thiol Coupling) Site2->Product2 + Amine/Nu-

Caption: Differential reactivity profile allowing sequential functionalization of 1,6-dichlorohexan-2-one.

Experimental Protocols

Protocol A: The Hantzsch Thiazole Synthesis (C1 Selectivity)

Objective: To convert the


-chloro ketone into a 2-aminothiazole derivative while leaving the C6-chloride intact for future use.

Context: This reaction exploits the high electrophilicity of the


-carbon.[1] The terminal chloride is too sluggish to react with the thioamide sulfur under these mild conditions.

Materials:

  • 1,6-Dichlorohexan-2-one (1.0 equiv)

  • Thiourea or substituted Thioamide (1.05 equiv)

  • Solvent: Ethanol (absolute) or Acetone

  • Base:

    
     (solid)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.05 equiv) in Ethanol (5 mL per mmol).

  • Addition: Add 1,6-dichlorohexan-2-one (1.0 equiv) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Check TLC (Mobile phase 30% EtOAc/Hexanes). The starting ketone (

      
      ) should disappear; a lower 
      
      
      
      spot (thiazole hydrohalide salt) will appear.
  • Workup (Critical):

    • Cool reaction to room temperature.[2][3]

    • The product often precipitates as the HCl salt. If so, filter and wash with cold ether.

    • Free Base Liberation: Suspend the salt in water and neutralize with saturated

      
       until pH 
      
      
      
      8. Extract with EtOAc.
  • Purification: The terminal alkyl chloride is stable to these conditions. Purify via silica gel chromatography if necessary.

Expected Outcome: A 2-substituted thiazole with a pendant 4-chlorobutyl chain.

Protocol B: Activation of the C6-Linker (Finkelstein/Amination)

Objective: To functionalize the pendant alkyl chloride generated in Protocol A.

Context: Primary alkyl chlorides are often too slow for direct


 with valuable amines. We use in situ Finkelstein conditions (conversion to Iodide) to accelerate the reaction.

Materials:

  • Thiazole-linker intermediate (from Protocol A)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Sodium Iodide (NaI) (0.1 equiv - catalytic)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Dissolve the chlorobutyl-thiazole intermediate in dry MeCN (0.2 M).

  • Catalyst Addition: Add NaI (10 mol%). Stir for 15 minutes at RT. The solution may yellow slightly (formation of alkyl iodide intermediate).

  • Nucleophile Addition: Add the secondary amine and

    
    .
    
  • Heating: Heat to

    
    C for 12 hours in a sealed vial or under reflux.
    
    • Why heat? The C6 displacement has a higher activation energy than the C1 cyclization.

  • Filtration: Filter off inorganic salts (

    
    ).
    
  • Isolation: Concentrate filtrate and purify via reverse-phase HPLC or flash chromatography (DCM/MeOH gradient).

Data Summary & Troubleshooting

ParameterC1 (

-Chloro)
C6 (Terminal Chloro)Optimization Tip
Reactivity High (

mins at RT)
Low (

hrs at 80°C)
Keep temp <50°C for Step 1 to avoid C6 side-reactions.
Mechanism

/ Cyclocondensation

Use NaI for C6 if nucleophile is weak.
Competing Rxn Favorskii RearrangementElimination (E2)Avoid strong alkoxide bases (e.g., NaOEt) in Step 1.
TLC Indicator UV Active (after cyclization)Iodine Stain / KMnO4C6-Cl is not UV active; rely on the Thiazole core for UV detection.

Workflow Diagram

Workflow Start Start: 1,6-Dichlorohexan-2-one Step1 Step 1: Hantzsch Condensation (Thioamide, EtOH, Reflux) Start->Step1 Selective C1 Rxn Intermed Intermediate: 4-(4-chlorobutyl)thiazole Step1->Intermed Step2 Step 2: Finkelstein Amination (Amine, NaI cat, MeCN, 80°C) Intermed->Step2 Activate C6 Final Final Product: Amino-alkyl-thiazole Ligand Step2->Final

Caption: Sequential workflow for converting 1,6-dichlorohexan-2-one into bioactive ligands.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Source: SynArchive.[4] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Reactivity of

    
    -Haloketones: 
    
    • Source: BenchChem.[3] "The Dual Nature of Reactivity: An In-depth Technical Guide to

      
      -Haloketones."
      
  • Synthesis of 1,6-dichlorohexan-2-one (Precursor Chemistry)

    • Source: PrepChem. "Synthesis of 1,6-dichloro-2-hexanone."
    • URL:[Link]

  • Safety Data (1,6-Dichlorohexan-2-one)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[5]

    • URL:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,6-Dichlorohexan-2-one Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Stability under Basic Conditions | Tier: Level 3 (Senior Chemist)

System Status & Core Issue

Subject: 1,6-Dichlorohexan-2-one (1,6-DCH) is chemically fragile in basic media. Severity: Critical (High risk of skeletal rearrangement and polymerization).

Executive Summary: Researchers frequently encounter rapid degradation of 1,6-dichlorohexan-2-one when attempting nucleophilic substitutions under basic conditions (pH > 8). The molecule contains a "self-destruct" mechanism: the


-chloroketone motif (

). In the presence of a base, this motif triggers the Favorskii Rearrangement , converting your reactive ketone into a stable, unreactive linear ester or carboxylic acid.[1][2] Additionally, the terminal alkyl chloride (C6) and the activated C1 position create competing pathways for intermolecular polymerization (tar formation).

Diagnostic Logs (The "Why")

To troubleshoot effectively, you must understand the competing pathways active in your reaction flask.

The Failure Modes
  • Primary Failure (The Favorskii Trap):

    • Trigger: Base abstracts an

      
      -proton at C3 (the non-chlorinated 
      
      
      
      -position).
    • Mechanism: The resulting enolate attacks the C1 carbonyl carbon (intramolecular

      
      ), ejecting chloride and forming a cyclopropanone  intermediate.[3]
      
    • Outcome: The ring opens immediately to form a linear ester (if alkoxide base is used) or acid (if hydroxide is used). The ketone functionality is lost.

  • Secondary Failure (Polymerization/Condensation):

    • Trigger: High concentration + Strong Base.

    • Mechanism: Intermolecular aldol-like condensations occur between the enolates of one molecule and the carbonyl/alkyl halide of another.

    • Outcome: The reaction mixture turns black/tarry; NMR shows broad, undefined peaks.

  • Ghost Signal (Cyclization):

    • Trigger: Specific conformational alignment.

    • Mechanism: The enolate at C1 (between Cl and C=O) could theoretically attack C6 to form a 6-membered ring (2-chlorocyclohexanone). While thermodynamically plausible, the kinetic rate of the Favorskii rearrangement (3-membered ring formation) usually dominates.

Visualization of Degradation Pathways

degradation_pathways SM 1,6-Dichlorohexan-2-one (Starting Material) Enolate_C3 Enolate (C3) SM->Enolate_C3 Base (Deprotonation) Cyclopropanone Cyclopropanone Intermediate Enolate_C3->Cyclopropanone Intramolecular Attack (Fast) Polymer Black Tar (Polymerization) Enolate_C3->Polymer Intermolecular Attack Ester Linear Ester/Acid (Favorskii Product) Cyclopropanone->Ester Ring Opening (RO- / OH-)

Figure 1: The dominant degradation pathway (Favorskii Rearrangement) vs. polymerization.

Troubleshooting Guides (FAQs)

Ticket #101: "My product is an ester, not a ketone."

User Report: "I treated 1,6-DCH with Sodium Methoxide (NaOMe) to displace the terminal chloride. The NMR shows a methyl ester peak (~3.6 ppm) and loss of the ketone."

Root Cause: You triggered the Favorskii rearrangement. Alkoxides are strong bases that rapidly deprotonate the C3 position. Resolution:

  • Stop using alkoxides (NaOMe, NaOEt, KOtBu). They act as bases first, nucleophiles second.

  • Alternative: If you need to introduce a methoxy group, this substrate is likely unsuitable for direct

    
     under basic conditions. Consider acid-catalyzed etherification or using a much weaker base.
    
Ticket #102: "The reaction turned into black tar."

User Report: "I used NaOH/KOH to neutralize the reaction, but the solution turned black and viscous."

Root Cause: Uncontrolled aldol condensation and polymerization. The molecule has multiple electrophilic sites (C1, C2, C6) and acidic protons, making it a cross-linking agent in the presence of strong hydroxide. Resolution:

  • Buffer your system. Maintain pH < 7.5.

  • Temperature Control: Run reactions at 0°C or lower to kinetically suppress polymerization.

  • Dilution: High concentrations favor intermolecular polymerization. Work at < 0.1 M.

Ticket #103: "How do I perform substitution on the C6-Cl without touching the C1-Cl?"

User Report: "I want to attach an amine to the terminal end, but the molecule keeps degrading."

Root Cause: Amines are also bases. Primary amines can form Schiff bases (imines) with the ketone or trigger deprotonation. Resolution:

  • Use "Soft" Nucleophiles: Thiols (R-SH) at neutral pH are excellent. They are nucleophilic but not basic enough to trigger Favorskii.

  • Finkelstein First: Convert the C6-Cl to C6-I using NaI in acetone (neutral conditions). The iodide is a better leaving group, allowing you to use milder bases (like

    
     or 
    
    
    
    ) for the subsequent substitution.

Standard Operating Procedures (SOPs)

Protocol A: Safe Handling & Storage
  • Storage: Store at -20°C under Argon. The molecule can degrade autocatalytically if trace HCl is generated (acid-catalyzed enolization).

  • Stabilizers: Commercial samples often contain trace acid scavengers (e.g., epoxides or propylene oxide) to prevent acid-catalyzed polymerization [1].

Protocol B: Nucleophilic Substitution Strategy

If you must perform a substitution, follow this logic gate:

VariableRecommendationReason
Solvent DMF, Acetone, or AcetonitrileAprotic solvents reduce solvation of the nucleophile, increasing reactivity without needing strong heat.
Base

,

, or Lutidine
Non-nucleophilic, weak bases minimize enolate formation (Favorskii trigger).
Temperature Start at -10°C; Max 25°CHeat accelerates rearrangement faster than substitution.
Additives NaI (0.1 eq)Catalytic Finkelstein reaction activates the alkyl chloride, allowing milder conditions.
Decision Tree: Reaction Planning

decision_tree Start Goal: React 1,6-DCH Q1 Reaction Type? Start->Q1 Sub_C6 Subst. at C6 (Terminal) Q1->Sub_C6 Target C6 Sub_C1 Subst. at C1 (Alpha) Q1->Sub_C1 Target C1 Method_A Use Weak Base (K2CO3) + NaI Sub_C6->Method_A Method_B STOP. Favorskii Risk High. Use Acid Cat. Sub_C1->Method_B

Figure 2: Operational workflow for reaction planning.

References

  • ChemicalBook. (n.d.). 1,6-Dichlorohexane - MSDS, Stability and Reactivity. Retrieved from

  • Alfa Chemistry. (n.d.).[3] Favorskii Rearrangement Mechanism and Applications. Retrieved from

  • Organic Chemistry Portal. (n.d.). Favorskii Rearrangement. Retrieved from

  • SynQuest Labs. (n.d.). Safety Data Sheet: 1,6-Dichloroperfluorohexane (Analogous Halocarbon Handling). Retrieved from

Sources

Validation & Comparative

Comparative Structural Elucidation: 1,6-Dichlorohexan-2-one via 1H NMR

[1]

Executive Summary

1,6-Dichlorohexan-2-one is a critical bifunctional building block used in the synthesis of heterocycles and biotin derivatives. Its structural integrity relies on the precise regiochemistry of the chlorine atoms—specifically the distinction between the

This guide compares the 1H NMR profile of the target molecule against two primary alternatives often encountered in its synthesis pipeline:

  • 1,6-Dichlorohexane (Precursor/Byproduct: Lacks the carbonyl functionality).[1]

  • 6-Chlorohexan-2-one (Precursor: Lacks the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -chlorine).
    

Key Finding: The diagnostic "fingerprint" of 1,6-dichlorohexan-2-one is the singlet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 4.14 ppm


Structural Assignment & Chemical Shift Logic[2][3]

The molecule consists of a 6-carbon chain with a ketone at C2 and chlorine atoms at C1 and C6. The asymmetry introduced by the ketone creates distinct chemical environments for the terminal ends.

Predicted vs. Experimental Shift Data (in )
PositionProton TypeMultiplicityApprox.[1][2][3] Shift (

ppm)
Mechanistic Cause (Shielding/Deshielding)
H-1

Singlet (2H) 4.10 – 4.20 Diagnostic Peak. Deshielded by both electronegative Cl and anisotropic C=O. Isolated spin system (no vicinal H).[1]
H-6 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Triplet (2H)3.50 – 3.55Typical terminal alkyl chloride. Deshielded by Cl.[1]
H-3 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Triplet (2H)2.50 – 2.65

-proton to carbonyl. Deshielded by C=O anisotropy.[1]
H-5 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Multiplet (2H)1.75 – 1.85

-effect from Chlorine.
H-4 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Multiplet (2H)1.65 – 1.75Most shielded; central methylene.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note on Coupling:


-values for the aliphatic chain (H-3 to H-6) typically range from 6.8 to 7.2 Hz . H-1 appears as a sharp singlet because there are no protons on C2 (the carbonyl carbon).[1]

Comparative Analysis: Product vs. Alternatives

Distinguishing the product from impurities requires analyzing specific regions of the spectrum.

Comparison 1: Target vs. 1,6-Dichlorohexane

Context: Verifying oxidation or insertion of the carbonyl group.

  • 1,6-Dichlorohexane: Symmetric molecule.

    • Signal: The terminal ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       protons appear as a single triplet at 
      
      
      3.54 ppm
      integrating for 4 protons (due to symmetry).
  • 1,6-Dichlorohexan-2-one: Asymmetric.[1]

    • Differentiation: The symmetry is broken. The signal at 3.54 ppm reduces to 2H (H-6 only).[1] A new, highly deshielded singlet appears at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       4.15 ppm  (H-1).
      
Comparison 2: Target vs. 6-Chlorohexan-2-one

Context: Verifying

  • 6-Chlorohexan-2-one: Contains a methyl ketone group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
    • Signal: A sharp singlet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       2.13 ppm  (typical methyl ketone).
      
  • 1,6-Dichlorohexan-2-one: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Chlorinated.
    
    • Differentiation: The methyl singlet at 2.13 ppm disappears . It is replaced by the methylene singlet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       4.15 ppm . The downfield shift (
      
      
      ppm) is caused by the electronegativity of the added chlorine atom.

Visualization of Structural Logic[1]

The following diagram illustrates the logical flow for assigning the critical H-1 and H-6 signals based on electronic effects.

NMR_Assignment_FlowStartAnalyze 1H NMR Spectrum(Target: 1,6-Dichlorohexan-2-one)Check_SingletCheck Region 4.0 - 4.2 ppm(Singlet?)Start->Check_SingletCheck_TripletCheck Region 3.5 ppm(Triplet?)Start->Check_TripletResult_H1H-1 Confirmed(Cl-CH2-C=O)Deshielded by Cl + C=OCheck_Singlet->Result_H1Signal PresentImpurity_MethylImpurity Alert:Singlet at 2.1 ppm(Unreacted Methyl Ketone)Check_Singlet->Impurity_MethylSignal Absent(Check 2.1 ppm)Result_H6H-6 Confirmed(-CH2-Cl)Deshielded by Cl onlyCheck_Triplet->Result_H6Signal Present

Figure 1: Decision logic for confirming the regiochemistry of 1,6-dichlorohexan-2-one via 1H NMR.

Experimental Protocol for Validation

To reproduce these results and ensure high-resolution data for impurity profiling, follow this standardized protocol.

A. Sample Preparation[1]
  • Solvent: Use ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
    • Why:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       prevents exchange of enolizable protons and provides excellent solubility for chlorinated ketones.
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Caution: High concentrations (>50 mg) may cause viscosity broadening or concentration-dependent shifts in the aliphatic region.[1]

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from the chlorination step) which can degrade line shape.[1]

B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (ensure no fold-over of acidic impurities).[1]

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: The isolated H-1 protons may have longer

      
       relaxation times than the alkyl chain. A shorter delay might under-integrate the diagnostic H-1 peak, leading to incorrect purity calculations.
      
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.[1]

C. Data Processing[1]
  • Phasing: Apply manual phasing, focusing on the H-1 singlet to ensure a flat baseline.

  • Integration:

    • Calibrate the H-6 triplet (3.54 ppm) to 2.00 .

    • Verify that H-1 (4.15 ppm) integrates to 2.00 ± 0.05 .[1]

    • Deviation: If H-1 < 1.90, suspect enolization or incomplete chlorination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Standard reference for chemical shift additivity rules).

  • ChemicalBook. (2024).[1] 1,6-Dichlorohexane 1H NMR Spectrum.

  • PubChem. (2024).[1] Compound Summary: 1-Chloro-2-hexanone.[1] National Library of Medicine.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for

    
    -chloroketone shift predictions).
    

Decoding the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of 1,6-dichlorohexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise identification and characterization of molecules are paramount. 1,6-dichlorohexan-2-one, a halogenated ketone, presents a unique analytical challenge due to its combination of functional groups. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,6-dichlorohexan-2-one, offering a comparative analysis with alternative analytical approaches and the supporting rationale behind the expected fragmentation pathways.

The Analytical Challenge: Unmasking a Dichloro-Ketone

1,6-dichlorohexan-2-one (C₆H₁₀Cl₂O) possesses a molecular weight of 168.01 g/mol .[1] Its structure, featuring a carbonyl group and two chlorine atoms at opposing ends of a hexane chain, dictates a rich and informative fragmentation pattern in mass spectrometry. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for chlorine-containing fragments, aiding in their identification.[2]

Predicting the Fragmentation Symphony: A Mechanistic Approach

Upon electron ionization, 1,6-dichlorohexan-2-one will form a molecular ion ([M]⁺˙) which is expected to be observable, albeit potentially of low intensity. The subsequent fragmentation is governed by the relative stabilities of the resulting carbocations and neutral losses. The primary fragmentation pathways are predicted to be α-cleavage adjacent to the carbonyl group and cleavage of the carbon-chlorine bonds.

Key Fragmentation Pathways:
  • α-Cleavage: This is a dominant fragmentation mechanism for ketones.[2] The bond between the carbonyl carbon (C2) and the adjacent methylene group (C3) or the bond between C1 and C2 can break.

    • Cleavage between C2 and C3: This is the more likely α-cleavage, as it would lead to the loss of a C₄H₈Cl radical and the formation of a resonance-stabilized acylium ion, [CH₃CO]⁺, with a mass-to-charge ratio (m/z) of 43. This is often a prominent peak in the mass spectra of methyl ketones.

    • Cleavage between C1 and C2: This cleavage would result in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a [C₅H₉ClO]⁺ acylium ion.

  • Cleavage of Carbon-Chlorine Bonds: The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl).

    • Loss of •Cl: The molecular ion can lose a chlorine radical to form a [C₆H₁₀ClO]⁺ ion. Due to the two chlorine atoms, this can occur at either the C1 or C6 position.

    • Loss of HCl: Elimination of a stable neutral molecule like HCl is a common fragmentation pathway for alkyl halides. This would result in a fragment ion of [C₆H₉ClO]⁺˙.

  • McLafferty Rearrangement: For a McLafferty rearrangement to occur in a ketone, a γ-hydrogen must be available for transfer to the carbonyl oxygen. In 1,6-dichlorohexan-2-one, there are γ-hydrogens at the C5 position. This rearrangement would lead to the expulsion of a neutral alkene (C₃H₅Cl) and the formation of a radical cation of an enol at m/z 72.

  • Further Fragmentation of Primary Fragments: The initial fragment ions will likely undergo further fragmentation, leading to a complex pattern of smaller ions. For instance, fragments containing the second chlorine atom can subsequently lose it as •Cl or HCl.

The following diagram illustrates the predicted primary fragmentation pathways of 1,6-dichlorohexan-2-one:

Fragmentation_Pattern M [C₆H₁₀Cl₂O]⁺˙ Molecular Ion F1 [CH₃CO]⁺ m/z 43 (Acylium Ion) M->F1 α-cleavage (-•C₄H₈Cl) F2 [C₅H₈ClO]⁺ M->F2 α-cleavage (-•CH₂Cl) F3 [C₆H₁₀ClO]⁺ (Loss of •Cl) M->F3 - •Cl F4 [C₆H₉ClO]⁺˙ (Loss of HCl) M->F4 - HCl F5 [C₃H₅O]⁺˙ m/z 72 (McLafferty Rearrangement) M->F5 McLafferty F6 [CH₂Cl]⁺ m/z 49/51 M->F6 C-C cleavage

Sources

A Comparative Guide to the Reactivity of 1,6-Dichlorohexan-2-one and 1-Chlorohexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Reactivity of α-Haloketones

In the landscape of synthetic organic chemistry, α-haloketones stand out as exceptionally versatile intermediates. The proximate placement of two powerful functional groups—a carbonyl and a carbon-halogen bond—creates a unique electronic environment that opens up a multitude of reaction pathways. The electron-withdrawing nature of the carbonyl group significantly influences the reactivity of the adjacent α-carbon, making the C-X bond more susceptible to nucleophilic attack compared to a standard alkyl halide.[1] This guide provides an in-depth, comparative analysis of two such molecules: the monofunctional 1-chlorohexan-2-one and the bifunctional 1,6-dichlorohexan-2-one. By examining their structural differences, we can elucidate the profound impact on their chemical behavior, particularly the competition between intermolecular and intramolecular reaction pathways.

Structural and Electronic Properties: A Tale of Two Electrophiles

The fundamental difference between 1-chlorohexan-2-one and 1,6-dichlorohexan-2-one lies in the presence of a second electrophilic center in the latter. This seemingly simple addition dramatically expands its synthetic potential and introduces competitive reaction pathways not available to its monochlorinated counterpart.

Property1-Chlorohexan-2-one1,6-Dichlorohexan-2-one
Molecular Formula C₆H₁₁ClOC₆H₁₀Cl₂O
Molecular Weight 134.61 g/mol [2]169.05 g/mol [3]
Structure CH₃(CH₂)₃C(O)CH₂ClCl(CH₂)₄C(O)CH₂Cl
Key Electrophilic Centers C1 (α-carbon), C2 (carbonyl)C1 (α-carbon), C2 (carbonyl), C6 (primary alkyl chloride)
Primary Reaction Type IntermolecularIntermolecular & Intramolecular

1-Chlorohexan-2-one is a classic α-haloketone. Its reactivity is primarily dictated by the electrophilic α-carbon (C1), which is activated by the adjacent carbonyl group, and the carbonyl carbon (C2) itself.

1,6-Dichlorohexan-2-one , however, possesses two distinct carbon-chlorine bonds.

  • C1-Cl Bond: An activated α-chloro ketone site, analogous to that in 1-chlorohexan-2-one and thus highly reactive.

  • C6-Cl Bond: A primary alkyl chloride site. While reactive, it is generally less susceptible to direct nucleophilic substitution than the activated C1 position.

This bifunctionality is the crux of their differing reactivity, setting the stage for intramolecular processes in 1,6-dichlorohexan-2-one.

Figure 2. Intermolecular Sₙ2 pathways for both ketones.

Base-Induced Reactions: The Divergence of Enolate Pathways

The true distinction in reactivity emerges in the presence of a base. The protons on the α'-carbon (C3) are acidic and can be removed to form an enolate. The subsequent fate of this enolate intermediate is where the two molecules diverge dramatically.

  • 1-Chlorohexan-2-one: The Favorskii Rearrangement In the presence of a strong base like an alkoxide, 1-chlorohexan-2-one is prone to undergo the Favorskii rearrangement . [4][5]The mechanism involves the formation of a C3-enolate, which then performs an intramolecular Sₙ2 attack on the chlorine-bearing C1 to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by the nucleophilic base, leading to ring-opening and the formation of a carboxylic acid derivative (e.g., an ester) with a rearranged carbon skeleton. [6][7]

  • 1,6-Dichlorohexan-2-one: Intramolecular Alkylation vs. Favorskii Rearrangement When 1,6-dichlorohexan-2-one is treated with a base, the resulting C3-enolate is presented with a choice:

    • Favorskii Pathway (Intramolecular attack at C1): Like its monochloro counterpart, the enolate can attack the adjacent C1, initiating the Favorskii rearrangement. This would lead to a rearranged, chlorine-containing ester.

    • Intramolecular Alkylation (Intramolecular attack at C6): The enolate can act as a nucleophile and attack the primary alkyl chloride at the C6 position. This intramolecular Sₙ2 reaction is a 5-exo-tet cyclization, which is kinetically highly favorable according to Baldwin's rules. This pathway leads to the formation of 2-acetylcyclopentanone.

The outcome of this competition is highly dependent on reaction conditions. However, the formation of stable five- and six-membered rings via intramolecular pathways is often entropically and kinetically favored over competing intermolecular reactions or even other intramolecular pathways that form more strained rings. [8][9]Therefore, treatment of 1,6-dichlorohexan-2-one with a base is a powerful method for the synthesis of cyclopentanone derivatives.

Figure 3. Competing enolate pathways for 1,6-dichlorohexan-2-one vs. the singular path for 1-chlorohexan-2-one.

Experimental Protocols and Data

The following section outlines a representative experimental procedure that leverages the unique reactivity of 1,6-dichlorohexan-2-one for cyclization.

Protocol: Synthesis of 2-Acetylcyclopentanone via Intramolecular Cyclization

This protocol describes the base-mediated intramolecular cyclization of 1,6-dichlorohexan-2-one. The choice of a non-nucleophilic base is critical to favor enolate formation and subsequent intramolecular alkylation over competing reactions like the Favorskii rearrangement or direct substitution.

Objective: To synthesize 2-acetylcyclopentanone by exploiting the intramolecular Sₙ2 reaction of the enolate derived from 1,6-dichlorohexan-2-one.

Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • Substrate Addition: The flask is cooled to 0 °C in an ice bath. A solution of 1,6-dichlorohexan-2-one (1.0 equivalent) in absolute ethanol is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The use of high dilution conditions can further favor the intramolecular pathway. [9]3. Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The ethanol is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2-acetylcyclopentanone.

ReactantExpected Product (Major)Reaction TypeTypical Yield
1-Chlorohexan-2-one + NaOEtEthyl 2-methylpentanoateFavorskii Rearrangement70-85%
1,6-Dichlorohexan-2-one + NaOEt2-AcetylcyclopentanoneIntramolecular Alkylation65-80%

Conclusion and Outlook

While both 1-chlorohexan-2-one and 1,6-dichlorohexan-2-one are valuable α-haloketone building blocks, their reactivity profiles are distinct and complementary. 1-Chlorohexan-2-one serves as a reliable precursor for linear, α-substituted ketones via Sₙ2 reactions or for rearranged carboxylic acid derivatives through the Favorskii rearrangement.

The introduction of a second, remote chloride in 1,6-dichlorohexan-2-one unlocks the powerful potential of intramolecular reactions. The ability of its enolate to undergo facile 5-exo-tet cyclization makes it a superior substrate for the synthesis of functionalized cyclopentanone rings, a common structural motif in natural products and pharmaceuticals. Understanding this fundamental reactivity difference allows researchers and drug development professionals to make informed decisions, selecting the appropriate starting material to efficiently access either linear or cyclic target molecules. The choice between these two reagents is a clear illustration of how a subtle structural modification can fundamentally alter chemical destiny.

References

  • Favorskii rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Favorskii_rearrangement]
  • Favorskii Rearrangement - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/favorskii-rearrangement.htm]
  • The Favorskii Rearrangement of Haloketones - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Favorskii_Rearrangement_of_Haloketones]
  • The Favorskiĭ Rearrangement of Haloketones - ResearchGate. [URL: https://www.researchgate.net/publication/285587784_The_Favorskii_Rearrangement_of_Haloketones]
  • Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. [URL: https://www.slideshare.net/marutikdeshmukh/favorskii-rearrangement-sir-khalid-organic]
  • Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. [URL: https://www.jove.com/v/10534/reactions-of-halocarbonyl-compounds-nucleophilic-substitution]
  • Synthesis of 1,6-dichloro-2-hexanone - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-6-dichloro-2-hexanone]
  • Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. [URL: https://repository.up.ac.za/handle/2263/75704]
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273767/]
  • Intramolecular vs. Intermolecular Reaction - University of Liverpool. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/intramolecular01.html]
  • 1,6-Dichlorohexan-2-one | C6H10Cl2O | CID 12806018 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12806018]
  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/07/04/intramolecular-reactions/]
  • 1-Chloro-2-hexanone | C6H11ClO | CID 266571 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-hexanone]

Sources

elemental analysis standards for C6H10Cl2O

Comparative Guide: Elemental Analysis Standards for Volatile Dichloro-Oxygenated Compounds (Target: C H Cl O)

Executive Summary & Theoretical Framework

The elemental analysis (EA) of C


H

Cl

O

This guide compares the three industry-standard methodologies for validating this stoichiometry, establishing the Automated Liquid Combustion (CHNS) method as the primary workflow, while positioning Oxygen Flask Combustion (Schöniger) as the critical cross-validation tool for chlorine specificity.

Theoretical Composition (Standard of Truth)

Before selecting a method, the target tolerances must be defined based on the molecular formula C



ElementCountAtomic MassTotal MassTheoretical % (w/w)Acceptance Range (

)*
Carbon 612.01172.06642.63 % 42.23 – 43.03 %
Hydrogen 101.00810.0805.96 % 5.56 – 6.36 %
Chlorine 235.45070.90041.94 % 41.54 – 42.34 %
Oxygen 115.99915.9999.47 % N/A (calc. by difference)

*Based on Journal of Organic Chemistry (JOC) and ACS publication standards.

Comparative Analysis of Methodologies

Method A: Automated CHNS Combustion (Dynamic Flash)

The Industry Gold Standard for Purity

Mechanism: The sample is encapsulated in tin, dropped into a furnace (>950°C) with an oxygen boost. The gases are reduced and separated via GC column to a TCD.[1]

  • Critical Modification for C

    
    H
    
    
    Cl
    
    
    O:
    Standard WO
    
    
    catalysts will be rapidly exhausted by 42% Chlorine. A Silver (Ag) Wool trap must be installed in the reduction tube to sequester Cl
    
    
    gas as AgCl; otherwise, Cl
    
    
    elutes near Nitrogen, causing false N-positives.
Method B: Oxygen Flask Combustion (Schöniger)

The Halogen-Specific Validation

Mechanism: Manual combustion in a closed flask charged with O




  • Relevance: Unlike CHNS, this method isolates Chlorine.[2] It is immune to the "nitrogen error" and is the referee method when CHNS data is ambiguous regarding halogen content.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Molecular Weight Confirmation

Mechanism: Electrospray Ionization (ESI) or EI to determine exact mass.

  • Relevance: While not a quantitative "purity" test in weight-percent terms, it confirms the formula C

    
    H
    
    
    Cl
    
    
    O. It is now often accepted in lieu of EA by some journals if purity is proven via quantitative NMR (qNMR), but EA remains the gold standard for bulk purity.
Performance Matrix
FeatureMethod A: Automated CHNSMethod B: Schöniger FlaskMethod C: HRMS
Precision High (<0.2% RSD)Moderate (0.3–0.5% RSD)High (<5 ppm mass error)
Throughput 5 mins/sample30 mins/sample10 mins/sample
Sample Req. 2–5 mg10–20 mg<1 mg
Chlorine Bias Risk of +N error if Ag trap failsNone (Direct Measurement) N/A (Isotope pattern only)
Volatility Risk High (Requires liquid sealing)Low (Immediate ignition)Low (Injected)

Detailed Experimental Protocols

Protocol A: Handling Volatile C H Cl O for Automated CHNS

The primary source of error for this molecule is evaporation during the autosampler wait time.

Reagents & Standards:

  • Calibrant: 2,4-Dichlorobenzoic acid (C

    
    H
    
    
    Cl
    
    
    O
    
    
    ). Reason: Matches the high-Cl matrix of the analyte better than Acetanilide.
  • Capsules: Hermetic Aluminum pans or Tin capsules with a cold-welding press.

Step-by-Step Workflow:

  • System Prep: Install a reduction tube packed with Copper wires (bottom) and Silver Wool (top 50mm) . Condition system with 3 "bypass" runs of the chlorobenzoic standard to saturate active sites.

  • Weighing (The Critical Step):

    • Do not use open tin boats.

    • Tare a hermetic liquid capsule (Al or Sn) on a microbalance (readability 0.001 mg).

    • Using a micro-syringe, inject ~2 mg of liquid C

      
      H
      
      
      Cl
      
      
      O.
    • Immediately cold-weld the capsule using the manufacturer's sealing press.

    • Quality Check: Reweigh the sealed capsule after 60 seconds. If mass decreases >0.005 mg, the seal is defective. Discard.

  • Analysis: Load into the autosampler. If the queue is long (>30 mins), ensure the autosampler tray is cooled (Peltier option) or prioritize the sample to run immediately.

  • Calculation: Compare %C and %H against theoretical. Note: If %N appears > 0.3%, the silver trap is exhausted.

Protocol B: Schöniger Flask Titration for Chlorine

Use this if Method A yields inconsistent Chlorine data.

  • Combustion: Weigh ~15 mg of C

    
    H
    
    
    Cl
    
    
    O onto a filter paper flag. Fold and clamp in the platinum carrier.
  • Ignition: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H

    
    O
    
    
    to a 500 mL iodine flask. Flush with O
    
    
    for 60s. Ignite the paper and immediately invert the flask.
  • Absorption: Shake vigorously for 2 minutes. Allow to stand for 15 minutes to ensure all Cl

    
     gas reduces to Cl
    
    
    .
  • Titration: Rinse the stopper into the flask. Acidify with HNO

    
    . Titrate with 0.01 M AgNO
    
    
    using a potentiometric silver electrode.
  • Calculation:

    
    
    

Visualizations (Graphviz)

Diagram 1: The "Volatile-Halogen" Decision Workflow

This logic gate ensures researchers choose the correct method based on their lab's capabilities and the sample's behavior.

AnalysisWorkflowStartSample: C6H10Cl2O(Volatile Liquid, ~42% Cl)CheckSealCan you hermeticallyseal liquid capsules?Start->CheckSealAutoCHNSMethod A: Automated CHNS(Ag Trap Required)CheckSeal->AutoCHNSYesFlaskMethod B: Schöniger Flask(Manual Titration)CheckSeal->FlaskNoResultCheckCheck Results:Is %N > 0.3%?AutoCHNS->ResultCheckValidValid Result(Report %C, %H, %Cl)ResultCheck->ValidNoInvalidSilver Trap Failure(Cl reading as N)ResultCheck->InvalidYesInvalid->FlaskReferee Method

Caption: Decision matrix for analyzing high-chlorine volatile liquids. Note the fail-safe path to Schöniger Flask if automated traps fail.

Diagram 2: Automated Combustion Mechanism for Halogens

Visualizing why the Silver Trap is non-negotiable for C



CombustionMechanismSampleC6H10Cl2O(Encapsulated)FurnaceCombustion Zone(1000°C + O2)Sample->FurnaceGasesGases:CO2, H2O, Cl2, HClFurnace->GasesTrapReduction Tube(Cu + Ag Wool)Gases->TrapReactionAg + Cl2 -> AgCl (Solid)Cl RemovedTrap->ReactionInside TrapDetectorTCD DetectorMeasures CO2, H2OReaction->DetectorClean Gas Stream

Caption: The chemical pathway in an automated analyzer. Without the Ag/Reaction step, Cl2 gas enters the detector, invalidating the data.

Troubleshooting & Data Interpretation

The "Nitrogen Ghost"

A common error with C



  • Cause: Chlorine gas (

    
    ) has a thermal conductivity similar to Nitrogen (
    
    
    ) and elutes at a similar time in many GC columns used in EA analyzers.
  • Solution: Replace the Silver wool immediately. Run a blank. If the "Nitrogen" peak persists, the column itself may be saturated with halogens.

The Evaporation Drift

If your triplicate results show decreasing Carbon content (e.g., 42.6% -> 42.1% -> 41.5%), the liquid is evaporating from the capsule inside the autosampler.

  • Solution: Use "Run Immediate" mode. Do not batch more than 3 samples of C

    
    H
    
    
    Cl
    
    
    O at a time.

References

  • American Chemical Society (ACS).

    
     tolerance).
    [Link]
    
  • ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Basis for automated combustion protocols).[3] [Link]

  • ASTM International. ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (The Schöniger reference). [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Material® 2144 (Chlorobenzoic Acid). (Primary standard for calibrating halogenated organic analysis). [Link]

  • Exeter Analytical. Handling Volatile Liquid Samples for CHN Analysis. (Technical note on cold-welding capsules). [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1,6-dichlorohexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,6-dichlorohexan-2-one, a halogenated ketone. The procedures outlined herein are grounded in established safety protocols and regulatory principles to ensure the safety of laboratory personnel and environmental compliance.

The core principle of chemical waste management is segregation. Halogenated organic compounds, such as 1,6-dichlorohexan-2-one, require specific disposal pathways that differ significantly from non-halogenated organic and aqueous wastes. Improper mixing of waste streams can lead to dangerous chemical reactions, and it significantly increases the complexity and cost of disposal. For instance, many non-halogenated solvents can be blended for fuel, a more economical and environmentally friendly disposal method. In contrast, halogenated wastes typically require incineration at higher temperatures with special scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[1][2]

Immediate Safety and Hazard Assessment

Before handling 1,6-dichlorohexan-2-one, it is crucial to recognize its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,6-dichlorohexan-2-one is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[3]

  • Causes skin irritation [3]

  • Causes serious eye damage [3]

  • May cause respiratory irritation [3]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, a lab coat, chemical splash goggles, and gloves resistant to organic solvents. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Disposal Workflow for 1,6-dichlorohexan-2-one

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1,6-dichlorohexan-2-one waste.

cluster_0 Step 1: Generation & Immediate Handling cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Container Management cluster_3 Step 4: Storage & Disposal Request A Waste Generation (1,6-dichlorohexan-2-one) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood A->C D Is the waste purely 1,6-dichlorohexan-2-one or mixed with other HALOGENATED solvents? E Collect in a designated 'HALOGENATED ORGANIC WASTE' container D->E Yes F DO NOT MIX with non-halogenated waste, acids, bases, or metals. D->F No G Use a compatible container (e.g., glass or polyethylene) E->G H Affix a 'HAZARDOUS WASTE' tag IMMEDIATELY G->H I Keep container closed except when adding waste H->I J Do not overfill (leave >1 inch headspace) I->J K Store in a designated Satellite Accumulation Area (SAA) J->K L Ensure secondary containment K->L M Submit a waste collection request to Environmental Health & Safety (EHS) L->M

Caption: Disposal workflow for 1,6-dichlorohexan-2-one.

Detailed Disposal Protocol

This section provides an in-depth, step-by-step methodology for the proper disposal of 1,6-dichlorohexan-2-one.

Waste Characterization and Segregation
  • Causality: As a chlorinated ketone, 1,6-dichlorohexan-2-one falls into the category of halogenated organic waste.[5][6] This classification is critical as it dictates the final disposal method, which is typically high-temperature incineration.[1] Mixing it with non-halogenated solvents, which may be recycled or used as fuel, contaminates the entire waste stream and significantly increases disposal costs.[2]

  • Protocol:

    • Designate a specific waste container for "Halogenated Organic Solvents."

    • Under no circumstances should this waste be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexane), strong acids, strong bases, or heavy metal waste.[5][7] Incompatible materials can lead to dangerous reactions. For example, mixing with strong bases can cause violent reactions.[8]

    • Aqueous solutions containing this compound should also be treated as halogenated waste. Do not discharge to the sewer system.[4]

Container Selection and Labeling
  • Causality: The integrity of the waste container is essential to prevent leaks and spills. The label provides critical information for waste handlers and ensures regulatory compliance. An unlabeled or improperly labeled container may be refused for pickup and can create a dangerous situation if its contents are unknown.

  • Protocol:

    • Select a container made of a material compatible with 1,6-dichlorohexan-2-one, such as a glass bottle or a suitable plastic carboy (e.g., polyethylene).[7] Ensure the container has a secure, tight-fitting lid.

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[7][9]

    • Clearly list all constituents and their approximate percentages on the tag.[7] For example: "1,6-dichlorohexan-2-one (~80%), Dichloromethane (~20%)."

    • Ensure the tag includes the generator's name, lab location, and the date accumulation started.[7]

Accumulation and Storage
  • Causality: Proper storage minimizes the risk of spills, fires, and exposure to laboratory personnel. Federal and local regulations strictly limit the amount of hazardous waste that can be stored in a lab (Satellite Accumulation Area or SAA) and for how long.[7][10]

  • Protocol:

    • Keep the waste container tightly sealed at all times, except when adding waste.[7][9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Store the container in a designated SAA, which should be at or near the point of generation.[7]

    • The SAA must be under the control of the operator of the process generating the waste.

    • The container must be stored in a secondary containment bin or tray to contain any potential leaks.[7]

    • Segregate the halogenated waste container from incompatible materials within the SAA. For example, keep it separate from containers of acidic or basic waste.[10]

Requesting Disposal
  • Causality: Timely removal of hazardous waste from the laboratory is a key aspect of maintaining a safe working environment and adhering to regulatory accumulation limits.

  • Protocol:

    • Do not overfill the waste container. A general rule is to fill to no more than 90% capacity, leaving at least a one-inch headspace to allow for vapor expansion.[11]

    • Once the container is full or you have reached the institutional time limit for accumulation, submit a request for waste pickup through your institution's EHS department.[2][7]

    • Do not transport the waste yourself. Trained EHS personnel will collect it directly from your laboratory's SAA.[2]

Summary of Key Information

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains chlorine atoms; requires specific, high-cost disposal methods like incineration.[1][7]
EPA Waste Code Likely F001 or F002 (as a spent halogenated solvent)These codes are for spent halogenated solvents used in degreasing or as general solvents.[12][13]
Segregation Mandatory. Keep separate from non-halogenated solvents, acids, bases, and metals.Prevents dangerous reactions, reduces disposal costs, and ensures regulatory compliance.[2][6]
Container Glass or chemically resistant plastic with a secure lid.Ensures chemical compatibility and prevents leaks.[7]
Labeling Affix a "Hazardous Waste" tag immediately upon first use. List all contents.Safety and regulatory requirement for proper identification and handling.[7][9]
Storage In a designated Satellite Accumulation Area (SAA) with secondary containment.Minimizes spill risk and ensures compliance with storage regulations.[7][10]
Incompatible Materials Strong oxidizing agents, strong bases.Can cause vigorous or violent chemical reactions.[4][8]

Spill Management

In the event of a spill, evacuate personnel from the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[14] Place the absorbed material into a sealed container, label it as hazardous waste, and request a pickup from EHS. Do not use combustible materials like paper towels to absorb large spills. For large spills, or if you are ever in doubt, contact your institution's EHS emergency line immediately.[7]

References

  • National Center for Biotechnology Information. (n.d.). 1,6-Dichlorohexan-2-one. PubChem. Retrieved from [Link]

  • Organic Chemistry Teaching and Research Group. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Oldenburg. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Dangerous Waste Sources (F and K Codes). Retrieved from [Link]

  • McGill University. (n.d.). Chemical waste. Hazardous Waste Management. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.